Cas no 1699499-05-2 (Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-)

Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-, is a bicyclic carboxylic acid derivative characterized by its rigid norbornane framework and sterically hindered α,α-dimethyl substitution. This structural configuration imparts enhanced stability and unique steric properties, making it valuable in synthetic organic chemistry, particularly for applications requiring constrained geometry or chiral auxiliaries. The bicyclic core contributes to high thermal and chemical resistance, while the dimethyl substitution at the α-position influences reactivity and selectivity in derivatization reactions. This compound is often employed as an intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis, where its defined stereochemistry and robust framework are advantageous. Its purity and consistent performance make it suitable for precision research applications.
Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl- structure
1699499-05-2 structure
Product name:Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-
CAS No:1699499-05-2
MF:C11H18O2
MW:182.259423732758
CID:5983725
PubChem ID:130494388

Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-
    • EN300-1851940
    • 2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
    • 1699499-05-2
    • Inchi: 1S/C11H18O2/c1-11(2,10(12)13)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3,(H,12,13)
    • InChI Key: VATPOLGISGMOHQ-UHFFFAOYSA-N
    • SMILES: C12CC(CC1)CC2C(C)(C)C(O)=O

Computed Properties

  • Exact Mass: 182.130679813g/mol
  • Monoisotopic Mass: 182.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.097±0.06 g/cm3(Predicted)
  • Boiling Point: 290.5±8.0 °C(Predicted)
  • pka: 4.82±0.10(Predicted)

Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1851940-0.05g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
0.05g
$888.0 2023-06-02
Enamine
EN300-1851940-0.5g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
0.5g
$1014.0 2023-06-02
Enamine
EN300-1851940-1.0g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
1g
$1057.0 2023-06-02
Enamine
EN300-1851940-0.1g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
0.1g
$930.0 2023-06-02
Enamine
EN300-1851940-2.5g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
2.5g
$2071.0 2023-06-02
Enamine
EN300-1851940-0.25g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
0.25g
$972.0 2023-06-02
Enamine
EN300-1851940-5.0g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
5g
$3065.0 2023-06-02
Enamine
EN300-1851940-10.0g
2-{bicyclo[2.2.1]heptan-2-yl}-2-methylpropanoic acid
1699499-05-2
10g
$4545.0 2023-06-02

Additional information on Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-

Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-

Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-, also known by its CAS number 1699499-05-2, is a bicyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic ketones and is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts distinctive chemical and physical properties.

The structure of Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl- consists of a bicyclo[2.2.1]heptane ring system with an acetic acid group attached at the 2-position and two methyl groups on the alpha carbon of the acetic acid moiety. This arrangement creates a highly strained molecule with potential for various chemical reactivities and biological activities.

Recent studies have highlighted the importance of bicyclic compounds like Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl- in drug discovery and development processes. The rigid structure of such compounds often leads to enhanced bioavailability and improved pharmacokinetic profiles, making them promising candidates for therapeutic agents.

In terms of synthesis, Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl- can be prepared through various methods including ring-closing metathesis and other cycloaddition reactions that exploit the inherent strain in the molecule to drive the formation of the bicyclic framework.

The compound has been explored in several research areas including its potential as a building block for more complex molecules in organic synthesis and as a ligand in transition metal catalysis due to its unique electronic properties.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl- under various reaction conditions using quantum mechanical calculations and molecular dynamics simulations.

In conclusion, Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-, with its CAS number 1699499-05-8, stands as an important molecule in contemporary organic chemistry research due to its unique structural features and promising applications across multiple scientific domains.

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